molecular formula C13H13N5 B12247082 N-[(4-methylphenyl)methyl]-[1,2,4]triazolo[4,3-b]pyridazin-6-amine

N-[(4-methylphenyl)methyl]-[1,2,4]triazolo[4,3-b]pyridazin-6-amine

Cat. No.: B12247082
M. Wt: 239.28 g/mol
InChI Key: AWGGMJUPMMYPGV-UHFFFAOYSA-N
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Description

N-[(4-methylphenyl)methyl]-[1,2,4]triazolo[4,3-b]pyridazin-6-amine is a heterocyclic compound that belongs to the class of triazolopyridazines. These compounds are known for their diverse pharmacological activities and are often explored for their potential therapeutic applications. The structure of this compound consists of a triazole ring fused to a pyridazine ring, with a 4-methylphenylmethyl group attached to the nitrogen atom.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(4-methylphenyl)methyl]-[1,2,4]triazolo[4,3-b]pyridazin-6-amine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 4-methylbenzylamine with a suitable triazole precursor, followed by cyclization to form the triazolopyridazine core. The reaction conditions often include the use of solvents such as dimethylformamide or ethanol, and catalysts like triethylamine or potassium carbonate .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing continuous flow reactors and automated systems to ensure consistent production. The use of microwave-assisted synthesis has also been explored to reduce reaction times and improve efficiency .

Chemical Reactions Analysis

Types of Reactions

N-[(4-methylphenyl)methyl]-[1,2,4]triazolo[4,3-b]pyridazin-6-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Mechanism of Action

The mechanism of action of N-[(4-methylphenyl)methyl]-[1,2,4]triazolo[4,3-b]pyridazin-6-amine involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and receptors, leading to its therapeutic effects. For example, it may inhibit carbonic anhydrase or cholinesterase, resulting in anti-inflammatory and analgesic effects. The exact molecular targets and pathways can vary depending on the specific application and the biological system involved .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[(4-methylphenyl)methyl]-[1,2,4]triazolo[4,3-b]pyridazin-6-amine is unique due to its specific structural features and the presence of the 4-methylphenylmethyl group, which imparts distinct pharmacological properties.

Properties

Molecular Formula

C13H13N5

Molecular Weight

239.28 g/mol

IUPAC Name

N-[(4-methylphenyl)methyl]-[1,2,4]triazolo[4,3-b]pyridazin-6-amine

InChI

InChI=1S/C13H13N5/c1-10-2-4-11(5-3-10)8-14-12-6-7-13-16-15-9-18(13)17-12/h2-7,9H,8H2,1H3,(H,14,17)

InChI Key

AWGGMJUPMMYPGV-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)CNC2=NN3C=NN=C3C=C2

Origin of Product

United States

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